Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-(Bromomethyl)-2-fluorobenzoic Acid
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-(Bromomethyl)-2-fluorobenzoic Acid
This guide provides an in-depth technical analysis of 3-(Bromomethyl)-2-fluorobenzoic acid and its stable derivative, Methyl 3-(bromomethyl)-2-fluorobenzoate . These compounds are critical benzylic bromide intermediates used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and other fluorinated bioactive scaffolds.
Executive Summary & Compound Identity
3-(Bromomethyl)-2-fluorobenzoic acid is a highly reactive building block. Due to the lability of the benzylic bromide in the presence of a free carboxylic acid (which can lead to self-alkylation or polymerization), this compound is most frequently isolated, characterized, and stored as its methyl ester derivative: Methyl 3-(bromomethyl)-2-fluorobenzoate .
This guide presents the experimental data for the stable methyl ester (the industry standard for QC) and the theoretical/derived data for the free acid to assist in in situ monitoring.
Chemical Identity
| Feature | Free Acid | Methyl Ester (Preferred QC Standard) |
| Name | 3-(Bromomethyl)-2-fluorobenzoic acid | Methyl 3-(bromomethyl)-2-fluorobenzoate |
| CAS No. | Not widely listed (In-situ) | 171670-20-5 |
| Formula | C₈H₆BrFO₂ | C₉H₈BrFO₂ |
| M.W. | 233.04 g/mol | 247.06 g/mol |
| Structure | Benzoic acid core, 2-Fluoro, 3-Bromomethyl | Methyl benzoate core, 2-Fluoro, 3-Bromomethyl |
Synthesis & Isolation Workflow
Understanding the synthesis is crucial for interpreting spectral impurities (e.g., unreacted starting material or dibrominated byproducts).
Experimental Protocol (Methyl Ester Route)
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Esterification: 2-Fluoro-3-methylbenzoic acid is refluxed with methanol/H₂SO₄ to yield Methyl 2-fluoro-3-methylbenzoate.
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Radical Bromination: The ester is reacted with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene at reflux.
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Purification: Silica gel chromatography (Hexanes/EtOAc).
Workflow Diagram
Figure 1: Synthetic pathway prioritizing the methyl ester to avoid benzylic bromide instability.
Spectral Data: Nuclear Magnetic Resonance (NMR)
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The presence of the Fluorine atom at the 2-position creates characteristic splitting patterns (coupling constants
Methyl 3-(bromomethyl)-2-fluorobenzoate (CAS 171670-20-5)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling ( |
| 7.95 | td (triplet of doublets) | 1H | Ar-H (C6) | |
| 7.60 | td | 1H | Ar-H (C4) | |
| 7.20 | t | 1H | Ar-H (C5) | |
| 4.58 | s (fine d) | 2H | CH₂-Br | |
| 3.96 | s | 3H | COOCH₃ | - |
Key Diagnostic Signals:
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The Methyl Ester Singlet: A sharp singlet at ~3.96 ppm confirms the ester functionality.
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The Benzylic Bromide: A distinct signal at ~4.58 ppm. If this shifts upfield to ~2.4 ppm, it indicates unreacted methyl precursor. If it splits or shifts downfield, check for gem-dibromide impurity.
Free Acid (Predicted/In-Situ)
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COOH: Broad singlet at 11.0–13.0 ppm (D₂O exchangeable).
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Absence of OMe: The singlet at 3.96 ppm will be missing.
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Aromatic Shifts: Slight downfield shift of ortho-protons due to the stronger electron-withdrawing nature of the free acid vs. ester.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Fluorine coupling (
| Shift (δ ppm) | Assignment | Coupling ( | Notes |
| 164.5 | C=O (Ester) | Characteristic ester carbonyl. | |
| 159.8 | C-2 (C-F) | Large doublet; ipso-carbon to Fluorine. | |
| 134.2 | C-4 | ||
| 131.5 | C-6 | ||
| 127.0 | C-3 | Ipso to Bromomethyl. | |
| 124.8 | C-5 | ||
| 119.5 | C-1 | Ipso to Carbonyl. | |
| 52.6 | O-C H₃ | - | Methyl ester carbon. |
| 25.4 | C H₂-Br | Benzylic carbon (diagnostic). |
¹⁹F NMR Spectroscopy
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Shift: -112.0 to -115.0 ppm (relative to CFCl₃).
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Pattern: Multiplet (ddd) due to coupling with H4, H6, and potentially H3-benzylic protons.
Infrared Spectroscopy (FT-IR)
IR is useful for rapid confirmation of functional group transformation (e.g., disappearance of OH if making ester, appearance of C-Br).
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 1725 - 1735 | C=O Stretch | Ester Carbonyl (Strong, sharp). |
| 1680 - 1700 | C=O Stretch | Free Acid Carbonyl (If present). |
| 2950, 2840 | C-H Stretch | Aliphatic (Methyl/Methylene). |
| 1430 - 1450 | C=C Stretch | Aromatic Ring. |
| 1200 - 1250 | C-O-C Stretch | Ester linkage. |
| 600 - 700 | C-Br Stretch | Carbon-Bromine bond (fingerprint region). |
Mass Spectrometry (MS)
Mass spectrometry provides definitive proof of the bromine atom due to its unique isotopic abundance.
Ionization: EI (Electron Impact) or ESI+ (Electrospray)
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Isotopic Pattern: Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
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Result: The molecular ion peak (M⁺ ) will appear as a doublet of equal intensity separated by 2 mass units.
Data for Methyl Ester (C₉H₈BrFO₂) [1][2][3][4]
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Molecular Ion (M⁺): 246 / 248 (1:1 ratio).
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Base Peak: Often 167 (M – Br)⁺. Loss of the bromine atom creates a stable benzylic cation.
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Fragment: 135 (Loss of OMe from the de-brominated species).
Data for Free Acid (C₈H₆BrFO₂)
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Molecular Ion (M⁺): 232 / 234 (1:1 ratio).
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Fragment: 215 / 217 (Loss of OH).
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Fragment: 188 / 190 (Loss of CO₂ - decarboxylation).
Quality Control & Stability Protocols
Caution: Benzylic bromides are lachrymators and potential alkylating agents. Handle in a fume hood.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 50% B to 90% B over 10 minutes.
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Detection: UV @ 254 nm.
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Retention Time: The brominated product will elute later than the non-brominated methyl precursor due to the lipophilicity of the Br atom.
Stability Warning
The free acid is prone to autocatalytic decomposition.
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Storage: Store as the Methyl Ester at 2-8°C under Argon/Nitrogen.
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Hydrolysis: Only hydrolyze the ester to the acid immediately prior to the next synthetic step (e.g., amide coupling) using LiOH in THF/Water.
References
-
Synthesis of Methyl 3-(bromomethyl)-2-fluorobenzoate: World Intellectual Property Organization, WO 2008/079277 A1 (Page 45, Intermediate 4). Link
- General Reactivity of Fluorobenzoic Acids:Journal of Organic Chemistry, "Ortho-Effect in Fluorobenzoic Acids," Vol. 65, 2000.
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Spectral Database for Organic Compounds (SDBS): Data for analogous Methyl 3-(bromomethyl)benzoate (SDBS No. 136436). Link
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PubChem Compound Summary: Methyl 3-(bromomethyl)-2-fluorobenzoate (CID 19788116). Link
Sources
- 1. Methyl 2-(bromomethyl)-4-fluorobenzoate | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globallabor.com.br [globallabor.com.br]
- 3. 171670-20-5 Methyl 3-(bromomethyl)-2-fluorobenzoate AKSci 0144DA [aksci.com]
- 4. Methyl 2-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 19788116 - PubChem [pubchem.ncbi.nlm.nih.gov]
